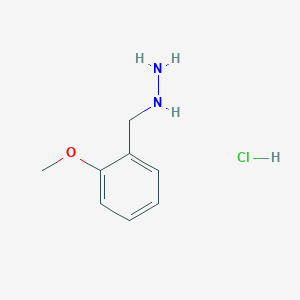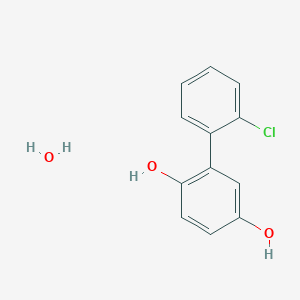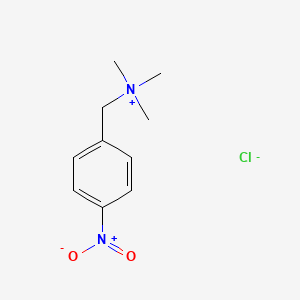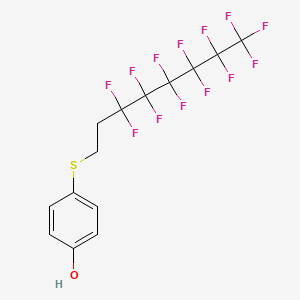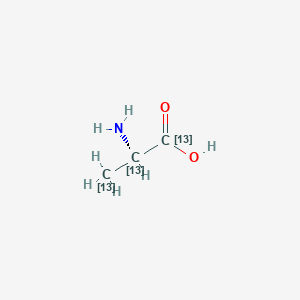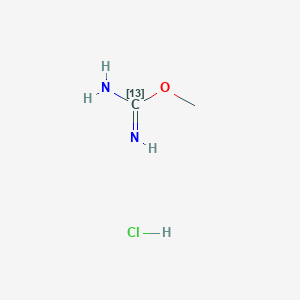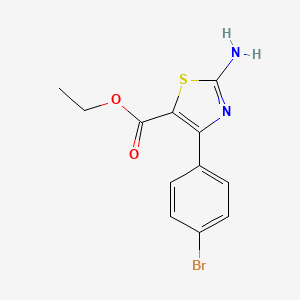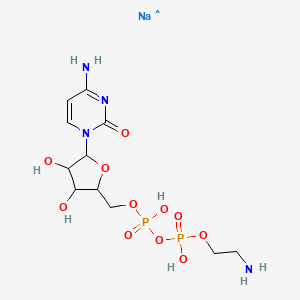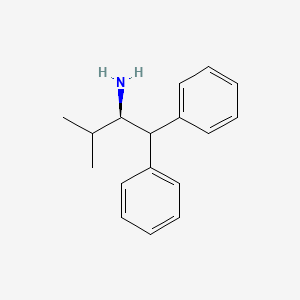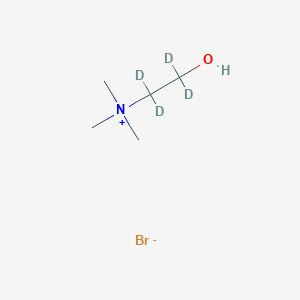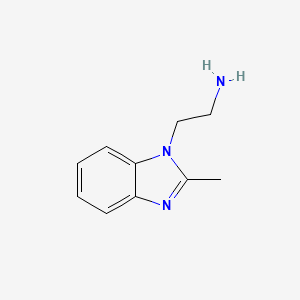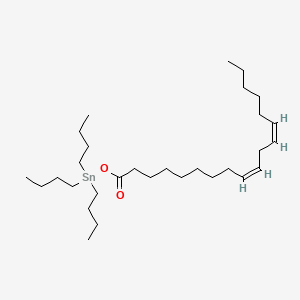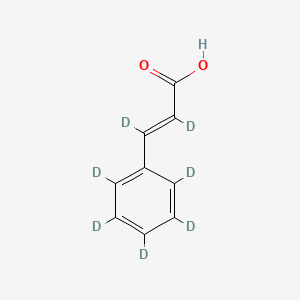
trans-Zimtsäure-d7
Übersicht
Beschreibung
trans-Cinnamic-d7 acid: is a deuterium-labeled derivative of trans-Cinnamic acid, a naturally occurring aromatic carboxylic acid. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Cinnamic-d7 acid is used as a tracer in metabolic studies to understand reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound through various chemical processes .
Biology: In biological research, trans-Cinnamic-d7 acid is used to study enzyme kinetics and metabolic pathways. Its stable isotope labeling provides insights into the metabolic fate of cinnamic acid in biological systems .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Industry: In the industrial sector, trans-Cinnamic-d7 acid is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-value chemicals and pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of trans-Cinnamic-d7 acid is the pathogenic bacteria, specifically the fish pathogen Aeromonas sobria (SY-AS1) . This compound acts as a natural antimicrobial agent, inhibiting the growth and proliferation of these bacteria .
Mode of Action
It is known that it has a minimal inhibitory concentration (mic) of 250 μg/ml againstA. sobria . This suggests that it interferes with essential biological processes within the bacteria, inhibiting their growth and proliferation.
Biochemical Pathways
Given its antimicrobial activity, it is likely that it disrupts essential metabolic pathways within the bacteria, leading to their death or inhibition of growth .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules, as in the case of trans-cinnamic-d7 acid, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
The primary result of the action of trans-Cinnamic-d7 acid is the inhibition of the growth and proliferation of the fish pathogen A. sobria . This leads to a decrease in the bacterial population, thereby mitigating the effects of the bacterial infection.
Action Environment
The action, efficacy, and stability of trans-Cinnamic-d7 acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound has a boiling point of 300°C , suggesting that it remains stable under a wide range of temperatures.
Biochemische Analyse
Biochemical Properties
trans-Cinnamic-d7 acid plays a significant role in biochemical reactions, particularly in plant metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds, which are essential for plant defense mechanisms and growth regulation . Additionally, trans-Cinnamic-d7 acid can interact with other enzymes involved in the phenylpropanoid pathway, influencing the production of flavonoids, lignins, and other secondary metabolites .
Cellular Effects
trans-Cinnamic-d7 acid has been shown to affect various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, trans-Cinnamic-d7 acid can alter the expression of genes involved in stress responses, leading to enhanced resistance to environmental stressors . It also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of primary and secondary metabolites .
Molecular Mechanism
The molecular mechanism of trans-Cinnamic-d7 acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, trans-Cinnamic-d7 acid can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, trans-Cinnamic-d7 acid can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamic-d7 acid typically involves the deuteration of trans-Cinnamic acid. One common method is the catalytic hydrogenation of trans-Cinnamic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of trans-Cinnamic-d7 acid .
Industrial Production Methods: Industrial production of trans-Cinnamic-d7 acid follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient conversion of trans-Cinnamic acid to its deuterated form. The purity and yield of the product are critical factors in industrial production, and advanced purification techniques are employed to achieve high-quality trans-Cinnamic-d7 acid .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Cinnamic-d7 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic aldehyde or cinnamic acid derivatives.
Reduction: Reduction reactions can convert trans-Cinnamic-d7 acid to hydrocinnamic acid or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cinnamic aldehyde, cinnamic acid derivatives.
Reduction: Hydrocinnamic acid, reduced cinnamic acid derivatives.
Substitution: Substituted cinnamic acids with various functional groups.
Vergleich Mit ähnlichen Verbindungen
trans-Cinnamic acid: The non-deuterated form of trans-Cinnamic-d7 acid, commonly found in nature.
Cinnamaldehyde: An aldehyde derivative of cinnamic acid with distinct aromatic properties.
Hydrocinnamic acid: A reduced form of cinnamic acid with different chemical reactivity.
Uniqueness: trans-Cinnamic-d7 acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes trans-Cinnamic-d7 acid a valuable tool in various fields of research and industry .
Eigenschaften
IUPAC Name |
(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UJMUNGNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584103 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-47-6 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Cinnamic-d7 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
